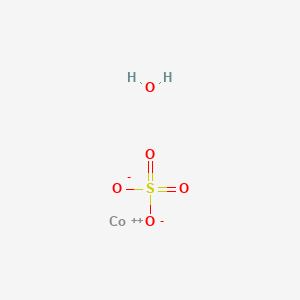

Cobalt(II) sulfate hydrate

概要

説明

Cobalt(II) sulfate hydrate is an inorganic compound with the chemical formula CoSO₄·H₂O. It is a reddish crystalline solid that is soluble in water and methanol. This compound is commonly used in various industrial applications, including electroplating, storage batteries, and as a pigment in ceramics and glass. It is also used as a nutritional supplement in animal feed and as a reagent in laboratory research .

準備方法

Synthetic Routes and Reaction Conditions

Cobalt(II) sulfate hydrate can be synthesized through several methods. One common method involves the reaction of cobalt oxide, hydroxide, or carbonate with sulfuric acid. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain cobalt sulfate monohydrate .

Industrial Production Methods

In industrial settings, cobalt sulfate monohydrate is often produced by treating cobalt-containing ores with sulfuric acid. The process involves several steps, including the preparation of a cobalt carbonate or cobalt hydroxide precursor, followed by acid dissolution and high-temperature crystallization. This method is efficient and cost-effective, making it suitable for large-scale production .

化学反応の分析

Thermal Decomposition

The compound exhibits stepwise dehydration under controlled heating:

| Temperature Range (°C) | Reaction | Product Characteristics |

|---|---|---|

| 25–70 | Red → Pink transition | |

| 100–120 | Blue crystalline structure lost | |

| 250–300 | Anhydrous form (hygroscopic powder) |

The heptahydrate is stable only at relative humidity >70% .

Oxidation Reactions

Cobalt(II) sulfate hydrate serves as a precursor for higher oxidation states:

-

Electrolytic oxidation in 8M H₂SO₄:

The product, cobalt(III) sulfate octadecahydrate, is paramagnetic () .

-

Chemical oxidants :

Ozone or fluorine achieves near-quantitative conversion under acidic conditions .

Solubility and Solution Chemistry

| Solvent | Solubility (g/100 mL, 25°C) | Key Interactions |

|---|---|---|

| Water | 38.3 (anhydrous) | formation |

| Methanol | 1.5 (heptahydrate) | Weak solvation, limited dissociation |

| Ethanol | <0.1 | Insoluble |

In aqueous solutions, the hexaaquacobalt(II) ion () dominates, exhibiting pH-dependent hydrolysis:

This equilibrium shifts toward cobalt hydroxide precipitation at pH >9 .

科学的研究の応用

Chemical Properties and Forms

Cobalt(II) sulfate hydrate exists primarily in two hydrated forms: the heptahydrate (CoSO₄·7H₂O) and the hexahydrate (CoSO₄·6H₂O). The heptahydrate is a red solid that is soluble in water and methanol, while the hexahydrate is stable under conditions of high humidity. These compounds are formed through the reaction of cobalt oxide or metallic cobalt with sulfuric acid .

Industrial Applications

This compound has a wide range of industrial applications, including:

- Electroplating : Used as an electrolyte in electroplating baths to deposit cobalt on various substrates, enhancing corrosion resistance and wear properties .

- Pigments : Employed in the manufacture of pigments for ceramics, glass, and paints. Cobalt pigments are valued for their stability and vibrant colors .

- Driers in Inks and Paints : Acts as a drying agent in lithographic inks, varnishes, and linoleum .

- Animal Feed Additive : Cobalt is an essential trace element for livestock, and cobalt sulfate is used to supplement animal feeds .

- Storage Batteries : Utilized in the production of rechargeable batteries, particularly lithium-ion batteries where cobalt compounds enhance performance .

Scientific Research Applications

This compound serves as a critical reagent in various scientific studies:

- Coordination Chemistry : It is a routine source of cobalt in coordination chemistry research, allowing for the synthesis of complex compounds .

- Toxicology Studies : Research has been conducted to assess its toxicological effects. For instance, studies on rats have shown that exposure to cobalt sulfate can lead to significant health issues such as left ventricular hypertrophy and impaired cardiac function .

- Material Science : Investigated for its potential use in high-performance alloys and catalysts due to its unique properties .

Health Considerations

While cobalt is an essential nutrient at low levels, excessive exposure to this compound poses health risks:

- Toxicity : Chronic exposure can lead to serious health issues, including cardiomyopathy—a condition linked to excessive cobalt intake from contaminated beer .

- Carcinogenic Potential : Classified as possibly carcinogenic (IARC Group 2B), prolonged exposure may increase cancer risk .

- Environmental Impact : Cobalt sulfate can release into the environment during industrial processes, necessitating careful management to mitigate ecological risks .

Case Study 1: Electroplating Industry

In a study examining the electroplating process using cobalt sulfate, researchers found that optimizing the concentration of CoSO₄ significantly improved coating quality. The study highlighted how varying temperature and pH affected deposition rates and coating uniformity.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment conducted on F344/N rats exposed to varying concentrations of cobalt sulfate heptahydrate revealed significant pathological changes in lung tissues. The study underscored the need for regulatory measures when handling cobalt compounds in industrial settings .

作用機序

The mechanism of action of cobalt sulfate monohydrate involves its interaction with various molecular targets and pathways. In biological systems, cobalt ions can mimic the effects of hypoxia by stabilizing hypoxia-inducible factors (HIFs), which regulate the expression of genes involved in oxygen homeostasis. This property makes cobalt sulfate useful in research related to hypoxia and its effects on cellular processes .

類似化合物との比較

Cobalt(II) sulfate hydrate can be compared with other cobalt sulfate hydrates, such as cobalt sulfate heptahydrate (CoSO₄·7H₂O) and cobalt sulfate hexahydrate (CoSO₄·6H₂O). While all these compounds share similar chemical properties, they differ in their water content and crystalline structure. This compound is unique due to its specific hydration state, which affects its solubility and reactivity .

List of Similar Compounds

- Cobalt sulfate heptahydrate (CoSO₄·7H₂O)

- Cobalt sulfate hexahydrate (CoSO₄·6H₂O)

- Cobalt chloride (CoCl₂)

- Cobalt nitrate (Co(NO₃)₂)

- Cobalt acetate (Co(C₂H₃O₂)₂)

These compounds are often used in similar applications but may have different properties and reactivity profiles .

生物活性

Cobalt(II) sulfate hydrate, specifically in its heptahydrate form (CoSO₄·7H₂O), is a compound that has garnered attention for its biological activity and potential health effects. This article synthesizes current research findings, highlighting its biological functions, toxicological impacts, and relevant case studies.

Overview of this compound

Cobalt(II) sulfate heptahydrate is a soluble cobalt salt commonly used in various industrial applications, including electroplating, ceramics, and as a drying agent in inks. Its chemical structure allows it to dissociate in biological fluids, releasing cobalt ions (Co²⁺), which play significant roles in cellular processes.

Biological Functions

Cobalt ions are vital for several biological processes:

- Hypoxia Response : Cobalt mimics hypoxic conditions by stabilizing hypoxia-inducible factor (HIF), leading to increased erythropoietin (EPO) production. This mechanism can enhance red blood cell production under low oxygen conditions .

- Enzymatic Role : Cobalt is a cofactor for certain enzymes, particularly in the metabolism of vitamin B12, which is crucial for DNA synthesis and red blood cell formation.

Toxicological Profile

Despite its biological importance, cobalt(II) sulfate heptahydrate exhibits significant toxicity at elevated concentrations:

- Cytotoxicity : In vitro studies have shown that cobalt ions can induce apoptosis and necrosis in mammalian cells. The cytotoxic effects are dose-dependent, with higher concentrations leading to more severe cellular damage .

- Carcinogenic Potential : Long-term exposure studies indicate that cobalt sulfate heptahydrate is associated with an increased risk of lung cancer and other neoplasms. Notably, inhalation exposure in animal models has resulted in significant incidences of lung tumors and adrenal gland tumors .

Case Studies and Experimental Data

- NTP Toxicology Studies : A two-year inhalation study conducted by the National Toxicology Program (NTP) revealed clear evidence of carcinogenic activity in both male and female rats exposed to cobalt sulfate heptahydrate aerosols. The study reported increased incidences of alveolar/bronchiolar neoplasms and pheochromocytomas .

- Histopathological Findings : In animals exposed to cobalt sulfate, histopathological examinations showed degenerative changes in the olfactory epithelium and inflammatory responses in the respiratory tract. These findings were dose-dependent, with significant lesions observed even at lower exposure levels (5 mg/m³) .

- Cardiac Effects : In studies where cobalt sulfate heptahydrate was administered orally to rats over extended periods, researchers noted significant myocardial cobalt accumulation and impaired cardiac function. This suggests potential cardiovascular toxicity linked to cobalt exposure .

Comparative Data Table

| Study Type | Exposure Duration | Key Findings |

|---|---|---|

| NTP 2-Year Study | 105 weeks | Increased lung tumors in rats and mice |

| 13-Week Inhalation Study | 13 weeks | Necrotizing inflammation in respiratory tract |

| Cardiac Function Study | 16-24 weeks | Impaired left ventricular function observed |

特性

IUPAC Name |

cobalt(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGORGFZEVHFAQU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026257 | |

| Record name | Cobalt sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-34-0, 60459-08-7 | |

| Record name | Cobalt sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60459-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALT SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZQA69KLC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。